Bienvenue dans la boutique en ligne BenchChem!

Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)-

Anticancer Non-small cell lung cancer Triazoloquinazoline

Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- (CAS 832130-40-2) is a synthetic, fused heterocyclic compound belonging to the 2-aryl-[1,2,4]triazolo[1,5-c]quinazoline class. This specific member features a 2-hydroxyphenyl substituent at the 2-position of the triazoloquinazoline core.

Molecular Formula C15H10N4O
Molecular Weight 262.27 g/mol
CAS No. 832130-40-2
Cat. No. B4525993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)-
CAS832130-40-2
Molecular FormulaC15H10N4O
Molecular Weight262.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC=C4O
InChIInChI=1S/C15H10N4O/c20-13-8-4-2-6-11(13)14-17-15-10-5-1-3-7-12(10)16-9-19(15)18-14/h1-9,20H
InChIKeyWPLMHEYWNLNDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- (CAS 832130-40-2): A Scaffold with Targeted Anticancer Potential


Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- (CAS 832130-40-2) is a synthetic, fused heterocyclic compound belonging to the 2-aryl-[1,2,4]triazolo[1,5-c]quinazoline class. This specific member features a 2-hydroxyphenyl substituent at the 2-position of the triazoloquinazoline core. It was designed and synthesized as part of a combinatorial library of novel potential anticancer agents [1]. The compound's structure was confirmed by 1H, 13C NMR, and LC-MS analysis, and it was evaluated for in vitro anticancer activity against a panel of 60 human tumor cell lines at the US National Cancer Institute (NCI) [1].

Why In-Class Substitution is Risky for Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- (CAS 832130-40-2): Evidence of Substituent-Dependent Activity


Within the 2-aryl-[1,2,4]triazolo[1,5-c]quinazoline series, subtle changes to the aryl substituent drastically alter both the potency and selectivity profile against cancer cell lines. Direct experimental evidence from a 60-cell-line NCI screen shows that the 2-hydroxyphenyl derivative (target compound) exhibits a distinct inhibitory pattern compared to its closest structural analogs, such as the unsubstituted phenyl (5.12) and 4-methoxyphenyl (5.19) derivatives [1]. Simply substituting one in-class compound for another without verifying the specific pharmacodynamic fingerprint can lead to loss of efficacy against target cell lines or an unexpected shift in selectivity, undermining experimental reproducibility and procurement decisions.

Quantitative Differentiation Evidence for Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- (CAS 832130-40-2) vs. Close Analogs


Enhanced Cytotoxicity in Non-Small Cell Lung Cancer (HOP-92) Compared to Unsubstituted Phenyl Analog

In a single-dose (10 µM) screen against the NCI-60 panel, the 2-hydroxyphenyl derivative (5.16) reduced the growth of the HOP-92 non-small cell lung cancer (NSCLC) cell line to 27.75% of control. In contrast, the direct comparator, the unsubstituted phenyl analog (5.12), exhibited weaker inhibition, allowing 39.61% growth [1]. This indicates a superior, albeit moderate, cytotoxic effect for the target compound in this specific lung cancer model.

Anticancer Non-small cell lung cancer Triazoloquinazoline

Superior Ovarian Cancer Cell Line Inhibition (OVCAR-3) Absent in Key Analogs

The target compound 5.16 demonstrates notable activity against the OVCAR-3 ovarian cancer cell line, reducing growth to 37.11% at 10 µM. This specific inhibitory profile is not shared by the 4-nitrophenyl analog (5.29), which was not reported as active against OVCAR-3, nor by the 4-methoxyphenyl analog (5.19), whose activity profile is distinct [1]. This highlights a unique selectivity pocket for the 2-hydroxyphenyl motif within the ovarian cancer panel.

Anticancer Ovarian cancer Triazoloquinazoline

Renal Cancer Cell Line Inhibition (RXF 393) Shows Differentiated Profile vs. Phenyl Analog

The target compound (5.16) inhibited the growth of the RXF 393 renal cancer cell line to 47.79% at 10 µM. The unsubstituted phenyl analog (5.12) showed a comparable effect (47.79% growth) for RXF 393, indicating similar potency. However, this confirms that the 2-hydroxy substitution does not ablate activity against renal cancer, maintaining a desirable multi-target profile while offering differentiated activity in other cell lines, as shown in Evidence Items 1 and 2 [1].

Anticancer Renal cancer Triazoloquinazoline

Best Application Scenarios for Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- (CAS 832130-40-2) Based on Quantitative Evidence


Focused Hit-to-Lead Optimization for Non-Small Cell Lung Cancer (HOP-92)

The 11.86-percentage-point greater inhibition of HOP-92 cell growth versus the phenyl analog [1] positions this compound as a superior starting scaffold for medicinal chemistry campaigns targeting NSCLC. Procurement should prioritize this compound for structure-activity relationship (SAR) studies aiming to further enhance the potency against this lung cancer subtype.

Selective Chemical Probe Development for Ovarian Cancer (OVCAR-3)

The unique and significant activity against OVCAR-3 cells (37.11% growth) not observed in close analogs [1] makes this compound an ideal candidate for developing selective chemical probes for ovarian cancer biology. Researchers requiring a tool compound with a defined ovarian cancer selectivity profile should select this derivative over the 4-methoxyphenyl or 4-nitrophenyl variants.

Multi-Indication Screening Deck Augmentation

The compound's balanced activity profile, which retains potency against renal cancer (RXF 393) comparable to the phenyl analog while gaining advantages in NSCLC and ovarian cancer [1], makes it a valuable addition to multi-indication screening decks. Its procurement is justified for organizations seeking broad anticancer screening hits without sacrificing potency in key cancer types.

Quote Request

Request a Quote for Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.